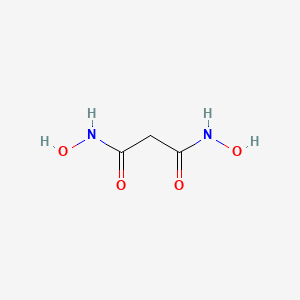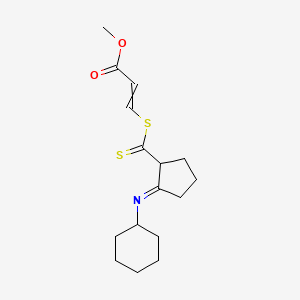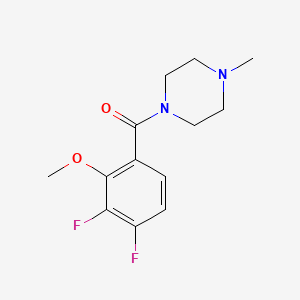
(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones. It features a difluoromethoxyphenyl group and a methylpiperazine moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoro-2-methoxybenzaldehyde and 4-methylpiperazine.
Condensation Reaction: The aldehyde group of 3,4-difluoro-2-methoxybenzaldehyde reacts with the amine group of 4-methylpiperazine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final ketone product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can affect signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanol: A reduced form of the compound with an alcohol group.
(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)carboxylic acid: An oxidized form with a carboxylic acid group.
(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)amine: A derivative with an amine group.
Uniqueness: (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxyphenyl group and methylpiperazine moiety make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H16F2N2O2 |
|---|---|
Poids moléculaire |
270.27 g/mol |
Nom IUPAC |
(3,4-difluoro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H16F2N2O2/c1-16-5-7-17(8-6-16)13(18)9-3-4-10(14)11(15)12(9)19-2/h3-4H,5-8H2,1-2H3 |
Clé InChI |
OQGMPICRZKBHLA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



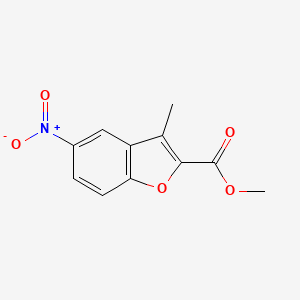
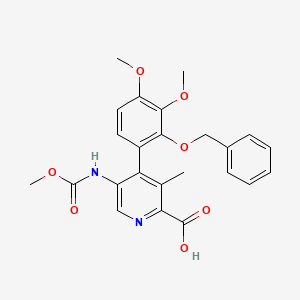

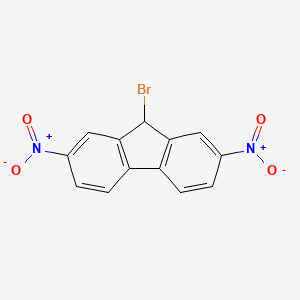
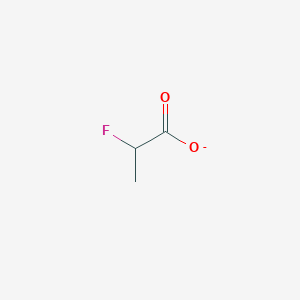
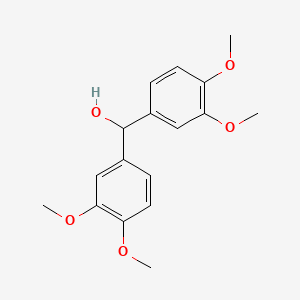
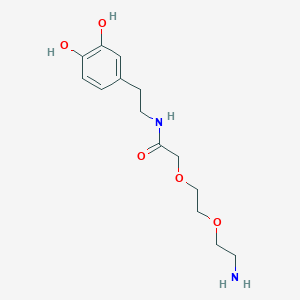
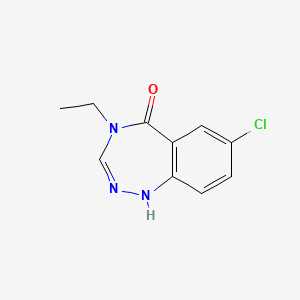
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)

